![molecular formula C16H12N4O B11661914 N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11661914.png)
N'-[(Z)-naphthalen-1-ylmethylidene]pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by the presence of a naphthalene ring and a pyrazine ring, connected through a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the condensation of naphthaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve naphthaldehyde and pyrazine-2-carbohydrazide in ethanol.
- Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux the mixture for several hours.
- Cool the reaction mixture to room temperature and filter the precipitated product.
- Wash the product with cold ethanol and dry it under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products are typically the corresponding naphthalene and pyrazine carboxylic acids.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the nucleophile used but generally result in substituted hydrazones.
科学的研究の応用
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of coordination complexes with transition metals, which have applications in catalysis and materials science.
Biological Studies: It has been used in studies related to enzyme inhibition and as a model compound for understanding hydrazone chemistry.
作用機序
The mechanism of action of N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with biological targets through its hydrazone linkage. The compound can form stable complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 5-Chloro-N’-[(substituted)methylidene]pyrazine-2-carbohydrazide
Uniqueness
N’-[(Z)-(NAPHTHALEN-1-YL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE is unique due to its specific structural features, including the naphthalene and pyrazine rings. These rings confer distinct electronic and steric properties, which can influence its reactivity and biological activity. Compared to other hydrazone derivatives, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for further research .
特性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
N-[(Z)-naphthalen-1-ylmethylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H12N4O/c21-16(15-11-17-8-9-18-15)20-19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-11H,(H,20,21)/b19-10- |
InChIキー |
YWLOQJGDHZFBBO-GRSHGNNSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=NC=CN=C3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


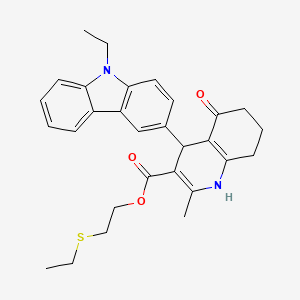
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
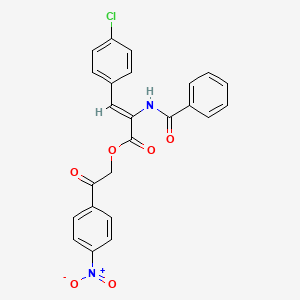
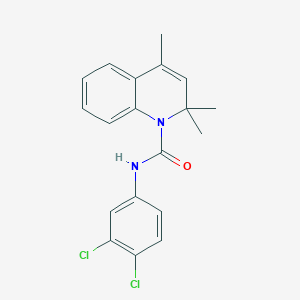
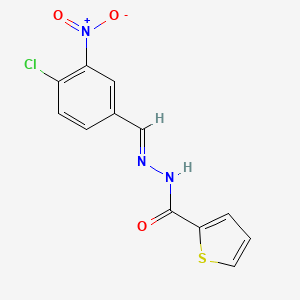
![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B11661873.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
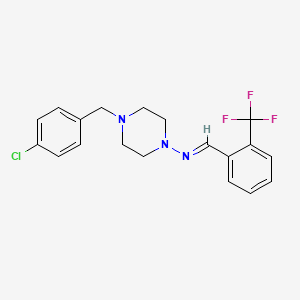
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11661885.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-(prop-2-en-1-yl)phenyl}methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11661887.png)
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)
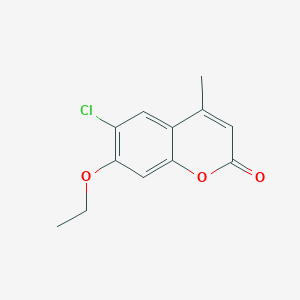
![N-(2-{[2,2-bis(trifluoromethyl)-1,3-dioxolan-4-yl]methoxy}-1,1,1,3,3,3-hexafluoropropan-2-yl)furan-2-carboxamide](/img/structure/B11661903.png)
